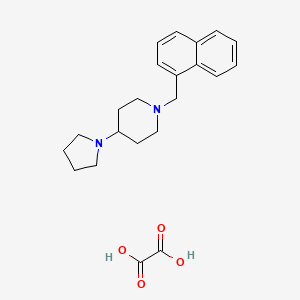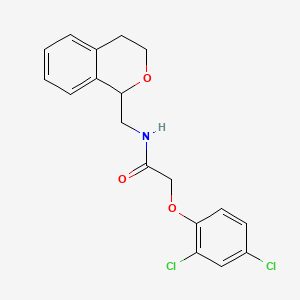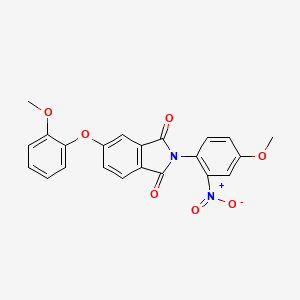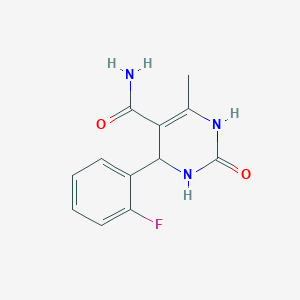
1-(Naphthalen-1-ylmethyl)-4-pyrrolidin-1-ylpiperidine;oxalic acid
Vue d'ensemble
Description
1-(Naphthalen-1-ylmethyl)-4-pyrrolidin-1-ylpiperidine;oxalic acid is a complex organic compound that features a naphthalene ring, a pyrrolidine ring, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylmethyl)-4-pyrrolidin-1-ylpiperidine typically involves multi-step organic reactions. One common method includes the alkylation of naphthalene with a suitable alkylating agent to introduce the naphthalen-1-ylmethyl group. This is followed by the formation of the pyrrolidine and piperidine rings through cyclization reactions. The final product is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Naphthalen-1-ylmethyl)-4-pyrrolidin-1-ylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or aminated naphthalene derivatives.
Applications De Recherche Scientifique
1-(Naphthalen-1-ylmethyl)-4-pyrrolidin-1-ylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-4-pyrrolidin-1-ylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthaleneacetic acid and 1-naphthylamine share the naphthalene core structure.
Pyrrolidine derivatives: Compounds such as pyrrolidine and 1-methylpyrrolidine.
Piperidine derivatives: Compounds like piperidine and 4-methylpiperidine.
Uniqueness
1-(Naphthalen-1-ylmethyl)-4-pyrrolidin-1-ylpiperidine is unique due to its combination of three distinct ring systems, which imparts specific chemical and biological properties not found in simpler analogs. This structural complexity makes it a valuable compound for diverse research applications.
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-pyrrolidin-1-ylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.C2H2O4/c1-2-9-20-17(6-1)7-5-8-18(20)16-21-14-10-19(11-15-21)22-12-3-4-13-22;3-1(4)2(5)6/h1-2,5-9,19H,3-4,10-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBQTDHFIJOESS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromobenzyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3971653.png)

![1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3971671.png)
![3,4-dimethyl-6-{[(2-oxo-2-phenylethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3971676.png)
![1-methyl-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3971679.png)
![1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(4-METHOXYPHENYL)PIPERAZINE](/img/structure/B3971685.png)


![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3971706.png)

![1-[1-(2-pyridinylmethyl)-4-piperidinyl]azepane oxalate](/img/structure/B3971719.png)
![1-(2-Fluorophenyl)-4-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]piperazine;oxalic acid](/img/structure/B3971724.png)
![1-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}azepane oxalate](/img/structure/B3971737.png)
